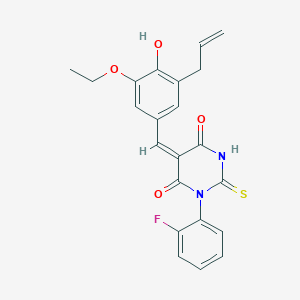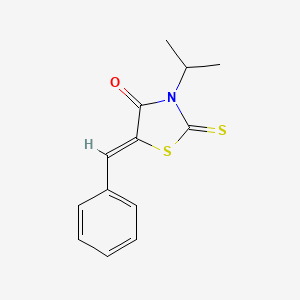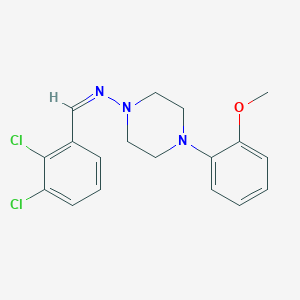
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its antibacterial and antifungal properties, with studies showing its effectiveness against various bacterial and fungal strains. Moreover, it has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in various biochemical and physiological parameters. It has been shown to affect the levels of specific enzymes and proteins involved in cellular processes, as well as induce changes in the levels of specific biomolecules. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide in lab experiments include its simple and efficient synthesis method, high purity and yield, and potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, studies can be conducted to investigate its potential applications as a fluorescent probe for the detection of specific biomolecules. Furthermore, it can be studied for its potential use in combination with other compounds for the treatment of cancer and other diseases. Finally, studies can be conducted to optimize its synthesis method and improve its purity and yield.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, potential applications, and promising results make it a suitable compound for further studies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as optimize its synthesis method and improve its purity and yield.
Métodos De Síntesis
The synthesis of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide involves the reaction of 4-bromo benzohydrazide and 5-hydroxy-2-nitrobenzaldehyde in the presence of a catalyst. The reaction occurs under mild conditions and yields the desired compound in high purity and yield. This simple and efficient method makes it a suitable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(19)5-6-13(10)18(21)22/h1-8,19H,(H,17,20)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVLIDRYOZCHIP-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)




![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)

